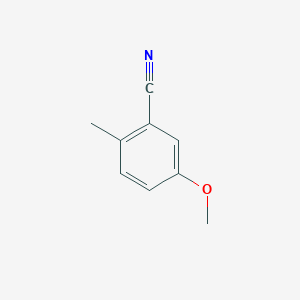

5-Methoxy-2-methylbenzonitrile

説明

Significance of Aryl Nitriles as Structural Motifs and Versatile Building Blocks in Organic Synthesis

Aryl nitriles, organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are of paramount importance in organic synthesis. The cyano group is a highly versatile functional group that can be readily converted into a wide array of other functionalities, including amines, carboxylic acids, aldehydes, amides, and alcohols. scielo.bracs.org This transformative potential establishes aryl nitriles as crucial intermediates for the construction of more complex molecules. scielo.brnih.gov Their utility is demonstrated in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials. sioc-journal.cn Modern synthetic methods, such as metal-catalyzed cyanations, have further expanded the accessibility and application of aryl nitriles, offering more environmentally benign and efficient routes to these valuable compounds. acs.orgnih.gov

The reactivity of the nitrile group allows for a range of chemical transformations. It can undergo nucleophilic addition reactions and can be reduced to form amines or hydrolyzed to form amides and carboxylic acids. scielo.br Furthermore, the presence of the cyano group can influence the electronic properties of the aromatic ring, affecting its reactivity in substitution reactions. This dual reactivity of the nitrile group and the aromatic system makes aryl nitriles powerful tools for synthetic chemists.

Overview of Substituted Benzonitriles as Key Intermediates in Fine Chemical and Materials Science Research

Substituted benzonitriles, which are benzonitrile (B105546) molecules with additional functional groups on the aromatic ring, are key intermediates in the production of fine chemicals and advanced materials. sioc-journal.cn The nature and position of these substituents can significantly influence the molecule's physical, chemical, and biological properties. This tunability allows for the design of molecules with specific characteristics for targeted applications.

In the realm of fine chemicals, substituted benzonitriles are precursors to a variety of products, including pharmaceuticals and agrochemicals. For example, they are used in the synthesis of compounds with potential therapeutic applications, such as anticancer agents and treatments for central nervous system disorders. In materials science, the electronic properties of substituted benzonitriles make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orgresearchgate.net The ability to modify the substituents allows for the fine-tuning of properties like photoluminescence and charge transport. researchgate.net

Scope of Academic Investigation into 5-Methoxy-2-methylbenzonitrile and Related Congeners

Academic research into this compound and its related congeners focuses on several key areas. A primary area of investigation is the development of efficient synthetic routes to these molecules. arkat-usa.org Researchers are also exploring the chemical reactivity of these compounds, particularly how the interplay between the methoxy (B1213986), methyl, and nitrile groups influences their behavior in various reactions.

Furthermore, there is significant interest in the application of these compounds as building blocks in the synthesis of more complex and biologically active molecules. For instance, 4-methoxy-2-methylbenzonitrile (B1588036), a close relative, has been utilized in the synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol, a key intermediate for pharmaceutical research. tandfonline.com The unique substitution pattern of these molecules provides a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

Physicochemical Properties and Spectroscopic Characterization of this compound

The physical and spectroscopic properties of this compound are fundamental to its characterization and application in research.

| Property | Value |

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Waxy solid |

| CAS Number | 57225-33-3 |

This table presents key physicochemical properties of this compound.

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through various laboratory-scale methods.

One documented method involves the methylation of 5-hydroxy-2-methylbenzonitrile (B6151872). arkat-usa.org In this procedure, 5-hydroxy-2-methylbenzonitrile is treated with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). arkat-usa.org The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution of the hydroxyl group's proton with a methyl group. arkat-usa.org

Another potential synthetic route could involve the cyanation of a correspondingly substituted aromatic halide. For example, the reaction of a bromo-substituted precursor with a cyanide source, often catalyzed by a transition metal complex, is a common strategy for introducing a nitrile group onto an aromatic ring. rsc.org

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups: the nitrile, the methoxy, and the methyl group, all attached to the benzene (B151609) ring.

The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine. It also serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.org The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to it. The methyl group can also be a site for further functionalization, for instance, through radical halogenation.

The synthetic utility of this compound lies in its role as a versatile intermediate. For example, the related compound 4-methoxy-2-methylbenzonitrile has been used in a multi-step synthesis to produce 2-cyano-5-methoxyphenylacetic acid, a precursor for isoquinoline (B145761) derivatives. tandfonline.com This highlights the potential of methoxy-methylbenzonitrile scaffolds in constructing more elaborate molecular frameworks.

Applications in Organic Synthesis

This compound and its isomers serve as valuable building blocks in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity.

For instance, the structural motif of methylbenzonitrile has been incorporated into the design of dual A2A/A2B adenosine (B11128) receptor antagonists, which are of interest for cancer immunotherapy. nih.gov In these complex molecules, the methylbenzonitrile moiety often plays a crucial role in binding to the target receptor. nih.gov

The synthesis of substituted benzonitriles is also a key step in the preparation of various pharmaceuticals and agrochemicals. The ability to introduce different functional groups onto the benzonitrile core allows for the systematic exploration of structure-activity relationships, a fundamental aspect of drug discovery and development.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methoxy-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWYFZMTYODWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305690 | |

| Record name | 5-Methoxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-19-1 | |

| Record name | 5-Methoxy-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 2 Methylbenzonitrile and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Aromatic Systems

The introduction of the nitrile group onto the benzene (B151609) ring is a critical step in the synthesis of benzonitrile (B105546) derivatives. Several methods are employed, each with its advantages and specific applications.

Cyanation Approaches to Substituted Benzonitriles

Palladium-catalyzed cyanation of aryl halides stands out as a powerful and widely used method for preparing substituted benzonitriles. researchgate.netrsc.org This approach offers an efficient route to a variety of benzonitriles, including those with sensitive functional groups. rsc.org The use of potassium hexacyanoferrate(II) as a cyanide source is particularly noteworthy due to its low toxicity and cost-effectiveness. researchgate.net The reaction typically involves an aryl halide (bromide or chloride) and a cyanide source in the presence of a palladium catalyst. researchgate.netrsc.org

Alternative cyanation methods include the Sandmeyer reaction, which converts aniline (B41778) derivatives into benzonitriles. wikipedia.org Nickel-catalyzed cyanations have also been developed, offering a more economical option compared to palladium-based systems. wikipedia.org For electron-rich aromatic compounds, a metal-free, one-pot method using phosphorus oxychloride (POCl3) and dimethylformamide (DMF), followed by iodine in aqueous ammonia, provides a direct route to aromatic nitriles. organic-chemistry.org

Dehydration of Carboxamides to Aryl Nitriles

The dehydration of aromatic carboxamides presents another significant pathway to aryl nitriles. cdnsciencepub.comcdnsciencepub.com This transformation can be achieved using various dehydrating agents. Hexamethylphosphoric triamide (HMPT) has been shown to effectively dehydrate both aliphatic and aromatic carboxamides at elevated temperatures (220-240°C), yielding the corresponding nitriles in good yields. cdnsciencepub.comcdnsciencepub.com This method is advantageous as HMPT and its byproducts are not highly reactive, making it suitable for preparing sensitive nitriles. cdnsciencepub.com

Another effective reagent system for this dehydration is cyanuric chloride in N,N-dimethylformamide (DMF). researchgate.netmdpi.com This method offers mild reaction conditions and generally produces good to excellent yields of the desired nitriles. researchgate.netmdpi.com

Functionalization and Derivatization Routes of Methoxy-Methylbenzonitrile Precursors

Once the basic benzonitrile structure is in place, further modifications can be made to introduce or alter functional groups, leading to the desired 5-methoxy-2-methylbenzonitrile or its analogues.

Transformation of Methyl Groups to Other Functionalities (e.g., bromination, hydrolysis, oxidation)

The methyl group on the benzonitrile ring is a versatile handle for further functionalization. For instance, the methyl group can undergo bromination to introduce a bromine atom, which can then serve as a leaving group for subsequent substitution reactions. google.com Oxidation of the methyl group can lead to the formation of a carboxylic acid. Hydrolysis of the nitrile group itself can also be a key transformation, converting it into a carboxylic acid or an amide, which can then participate in other reactions.

Tandem Reactions and Oxidative Rearrangements in Aryl Nitrile Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. A notable example is the palladium-catalyzed tandem reaction of 2-aminostyryl nitriles with arylboronic acids to synthesize 2-arylquinolines. nih.govacs.orgacs.org This process involves a nucleophilic addition of an aryl palladium species to the nitrile, followed by intramolecular cyclization and dehydration. nih.govacs.org

Another innovative approach involves a tandem substitution and oxidative rearrangement of benzyl (B1604629) halides to form aryl nitriles. organic-chemistry.org This method utilizes a tetrabutylammonium (B224687) bromide (TBAB)-catalyzed substitution followed by an oxidative rearrangement, providing a mild and broadly applicable route to aryl nitriles. organic-chemistry.org

Catalyst Systems and Reaction Conditions in Methoxy-Methylbenzonitrile Synthesis

The choice of catalyst and reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound.

Palladium-based catalysts are extensively used in cyanation reactions. researchgate.netrsc.org For instance, the reaction of 1-bromo-3-methoxy-5-methylbenzene (B1337752) with zinc cyanide is effectively catalyzed by tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide (DMF) at 90°C. The choice of solvent is also critical, with polar aprotic solvents like DMF or tetrahydrofuran (B95107) (THF) often being preferred to improve reaction homogeneity.

In the dehydration of amides, the reaction conditions can vary significantly. The use of HMPT requires high temperatures (220-240°C), while the cyanuric chloride/DMF system operates under milder conditions. cdnsciencepub.comresearchgate.netmdpi.com

The following table summarizes some of the catalyst systems and conditions used in the synthesis of related benzonitrile derivatives:

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

| Cyanation | Tetrakis(triphenylphosphine)palladium(0) | DMF | 90°C | - | |

| Dehydration | Hexamethylphosphoric triamide (HMPT) | - | 220-240°C | 49-94 | cdnsciencepub.com |

| Dehydration | Cyanuric chloride/DMF | Various | - | 51-99 | researchgate.netmdpi.com |

| Tandem Substitution/Oxidative Rearrangement | TBAB/DDQ | CH2ClCH2Cl or CH3CN | - | up to 84 | organic-chemistry.org |

Transition Metal-Mediated Transformations (e.g., Palladium-catalyzed cyanation)

Palladium-catalyzed cyanation reactions represent one of the most powerful and widely used methods for the synthesis of benzonitriles from aryl halides and pseudohalides (like triflates). nih.govrsc.org This approach has seen significant development, offering milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require stoichiometric amounts of copper cyanide and harsh conditions. organic-chemistry.orgnih.gov

The general transformation involves the cross-coupling of an aryl halide (Ar-X) with a cyanide source in the presence of a palladium catalyst. A variety of cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgnih.gov The choice of cyanide source is critical; for instance, K₄[Fe(CN)₆] is valued as a non-toxic and easy-to-handle alternative to highly toxic alkali metal cyanides. organic-chemistry.orgarkat-usa.org

The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. nih.gov However, ligand-free systems have also been developed. organic-chemistry.org The reaction's success can be sensitive to the choice of solvent, base, and temperature, and mechanistic studies have shown that the cyanide anion can potentially poison the palladium catalyst, a challenge that modern protocols have sought to overcome. nih.gov For example, a highly efficient cyanation of aryl chlorides has been achieved at 70°C using a specialized Pd/CM-phos catalyst. organic-chemistry.org Another practical approach for aryl bromides utilizes as little as 0.1 mol % Pd(OAc)₂ with K₄[Fe(CN)₆] in dimethylacetamide (DMAC) at 120°C, avoiding the need for a ligand altogether. organic-chemistry.org

| Catalyst System | Cyanide Source | Substrate | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (0.1 mol %) | K₄[Fe(CN)₆] | Aryl Bromides | DMAC | 120 °C, 5 h | Ligand-free, low catalyst loading, non-toxic cyanide source. | organic-chemistry.org |

| Pd/CM-phos | Zn(CN)₂ | Aryl Chlorides | - | 70 °C | Effective for less reactive aryl chlorides. | organic-chemistry.org |

| t-Bu₃P-ligated Pd | NaCN | Aryl Bromides | MeCN-THF | - | Uses low-boiling, recyclable solvents. | organic-chemistry.org |

| Pd(PPh₃)₄ | Zn(CN)₂ | Aryl Halides | - | - | Used in synthesis of 3-isopropylbenzonitrile. |

Metal-Free Synthetic Pathways for Related Aryl Nitriles

While transition metal catalysis is dominant, concerns over metal toxicity and cost have driven the development of metal-free synthetic routes for aryl nitriles. nih.govacs.org These methods offer alternative strategies that avoid residual metal contamination in the final products.

One notable metal-free approach involves the one-pot conversion of electron-rich aromatic compounds into aryl nitriles. organic-chemistry.org This is achieved by treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by the addition of molecular iodine in aqueous ammonia. organic-chemistry.org

Another strategy utilizes Grignard or organolithium reagents, which are generated in situ from aryl bromides or iodides. These organometallic intermediates react with an electrophilic cyanating agent, dimethylmalononitrile (B1205571) (DMMN), to furnish the desired aryl nitrile. organic-chemistry.org This "transnitrilation" method is advantageous as it avoids toxic metal cyanides and proceeds under mild conditions. organic-chemistry.org

Aldehydes also serve as readily available precursors for nitriles. A direct, metal-free method employs N-Boc-O-tosylhydroxylamine as a stable aminating agent to convert a wide range of aromatic, aliphatic, and heteroaromatic aldehydes into their corresponding nitriles in excellent yields. rsc.org

More recent innovations include the synthesis of nitriles from terminal alkynes via C≡C bond cleavage. A protocol using tert-butyl nitrite (B80452) (t-BuONO) as a nitrogenating agent enables the metal-free synthesis of a diverse array of aryl and heteroaryl nitriles from the corresponding terminal aryl alkynes. acs.org

| Methodology | Precursor | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack type reaction | Electron-rich Aromatics | POCl₃, DMF, I₂, aq. NH₃ | One-pot synthesis from unfunctionalized aromatics. | organic-chemistry.org |

| Transnitrilation | Aryl Halides (via Grignard/Organolithium) | Dimethylmalononitrile (DMMN) | Avoids transition metals and toxic cyanides; mild conditions. | organic-chemistry.org |

| Alkyne C≡C Bond Cleavage | Terminal Aryl Alkynes | tert-Butyl Nitrite (t-BuONO) | Novel metal-free nitrogenation of alkynes. | acs.org |

| Aldehyde Conversion | Aryl Aldehydes | N-Boc-O-tosylhydroxylamine | Direct conversion using a stable, easy-to-handle nitrogen source. | rsc.org |

Reactivity and Advanced Transformations of 5 Methoxy 2 Methylbenzonitrile

C-CN Bond Activation and Cleavage Reactions in Aryl Nitriles

The cyano group of aryl nitriles, traditionally seen as a precursor to other functional groups, has emerged as a versatile coupling handle through transition-metal-catalyzed C-CN bond activation. Nickel catalysis, in particular, has proven effective in mediating such transformations.

Nickel-Catalyzed Thiolation of Aryl Nitriles

The conversion of aryl nitriles to aryl thioethers represents a significant synthetic transformation, and nickel catalysis has been instrumental in achieving this. This process involves the challenging cleavage of the strong carbon-cyanide bond. For 5-Methoxy-2-methylbenzonitrile, a proposed nickel-catalyzed thiolation would proceed through a catalytic cycle initiated by the oxidative addition of the nickel(0) catalyst into the C-CN bond.

A plausible mechanism involves the following key steps:

Oxidative Addition: A low-valent nickel(0) complex, typically supported by phosphine (B1218219) ligands, undergoes oxidative addition to the C(sp²)-CN bond of this compound.

Transmetalation: The resulting arylnickel(II) cyanide intermediate reacts with a sulfur nucleophile, often a thiol in the presence of a base, leading to a transmetalation step where the cyanide ligand is replaced by a thiolate group.

Reductive Elimination: The final step is the reductive elimination from the arylnickel(II) thiolate complex to furnish the desired aryl thioether and regenerate the nickel(0) catalyst.

The electronic nature of the substituents on the aromatic ring can influence the efficiency of this reaction. The electron-donating methoxy (B1213986) and methyl groups in this compound are expected to increase the electron density of the aromatic ring, which could potentially hinder the initial oxidative addition step. However, successful thiolations of other electron-rich aryl nitriles have been reported, suggesting that with the appropriate choice of nickel precursor, ligand, and reaction conditions, this transformation is feasible.

Table 1: Proposed Nickel-Catalyzed Thiolation of this compound

| Reactant 1 | Reactant 2 | Catalyst System (Proposed) | Product |

| This compound | Thiophenol | Ni(COD)₂ / dcpp | 5-Methoxy-2-methylphenyl phenyl sulfide |

dcpp = 1,3-bis(dicyclohexylphosphino)propane

Enantioselective Nickel-Catalyzed Domino Reactions Proceeding via C-CN Bond Activation

Enantioselective domino reactions are powerful synthetic strategies that allow for the construction of complex chiral molecules in a single operation from simple precursors. While the application of C-CN bond activation in such sequences is a developing area, the potential for this compound to participate in these reactions is noteworthy. A hypothetical enantioselective domino reaction could involve the initial nickel-catalyzed C-CN bond activation, followed by a series of intramolecular transformations that create one or more stereocenters.

For instance, a domino sequence could be envisioned where the arylnickel intermediate, formed after C-CN cleavage, undergoes an intramolecular insertion into a tethered alkene or alkyne. The subsequent steps would be dictated by the specific reaction design, potentially involving further cross-coupling or cyclization events. The enantioselectivity would be induced by a chiral ligand coordinated to the nickel center. The development of such reactions for substrates like this compound would represent a significant advancement in the synthetic utility of aryl nitriles.

Reduction and Other Functional Group Interconversions of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including aldehydes, amines, and ketones.

Transformation of Aromatic Nitriles to Aldehydes

The partial reduction of a nitrile to an aldehyde is a valuable transformation in organic synthesis. A common and effective method for this conversion is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via the formation of an intermediate imine, which is then hydrolyzed upon aqueous workup to yield the aldehyde.

The mechanism involves the following steps:

Coordination: The Lewis acidic aluminum center of DIBAL-H coordinates to the nitrogen atom of the nitrile.

Hydride Transfer: A hydride ion is transferred from the DIBAL-H to the electrophilic carbon of the nitrile, forming an aluminum-imine intermediate.

Hydrolysis: The reaction is quenched with water or a dilute acid at low temperature to hydrolyze the imine intermediate, affording the corresponding aldehyde.

This method is generally high-yielding and tolerant of a wide range of functional groups. For this compound, this reduction would provide a direct route to 5-methoxy-2-methylbenzaldehyde, a valuable building block in its own right.

Table 2: DIBAL-H Reduction of this compound

| Reactant | Reagent | Solvent (Typical) | Product |

| This compound | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane | 5-Methoxy-2-methylbenzaldehyde |

Nucleophilic Additions and Cycloaddition Reactions of Nitriles

The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic addition and participate in cycloaddition reactions. One of the most well-studied cycloaddition reactions involving nitriles is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles. In this reaction, the nitrile acts as the dipolarophile.

While this reaction is more commonly performed with electron-deficient nitriles, the possibility of this compound participating in such a reaction, particularly under thermal or catalytic conditions, cannot be ruled out. The success of such a cycloaddition would depend on the relative energies of the frontier molecular orbitals of the nitrile and the 1,3-dipole.

Carbanion Chemistry and Regioselective Reactions of Substituted Benzonitriles

The presence of the methyl group on the aromatic ring of this compound introduces the possibility of carbanion chemistry. The protons of the methyl group are benzylic and can be abstracted by a strong base to form a resonance-stabilized carbanion. The electron-withdrawing nitrile group would further stabilize this carbanion through inductive effects and potentially through resonance if the carbanion can delocalize onto the nitrile group, although this is less likely due to the geometry.

The formation of this benzylic carbanion would open up a range of synthetic possibilities for further functionalization at the methyl position. For example, the carbanion could act as a nucleophile in reactions with various electrophiles, such as alkyl halides, aldehydes, or ketones.

Table 3: Potential Carbanion-Mediated Reactions of this compound

| Reactant | Base (Proposed) | Electrophile | Product |

| This compound | n-Butyllithium | Methyl iodide | 5-Methoxy-2-ethylbenzonitrile |

| This compound | Lithium diisopropylamide (LDA) | Benzaldehyde | 2-(5-Methoxy-2-cyanophenyl)-1-phenylethan-1-ol |

Regioselective Functionalization of Cyanoarenes

The functionalization of substituted benzonitriles is a key process in the synthesis of a variety of complex organic molecules. The regioselectivity of these reactions is largely governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of this compound, the interplay between the electron-donating methoxy group (-OCH3) and the weakly activating methyl group (-CH3), along with the electron-withdrawing and meta-directing nitrile group (-CN), dictates the positions susceptible to electrophilic and nucleophilic attack.

The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.com This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion). libretexts.orgyoutube.com The methyl group is also an activating, ortho, para-directing group, albeit weaker than the methoxy group. Conversely, the nitrile group is a deactivating group and a meta-director for electrophilic substitution due to its electron-w-ithdrawing nature.

In electrophilic aromatic substitution reactions of this compound, the powerful ortho, para-directing influence of the methoxy group at position 5, combined with the directing effect of the methyl group at position 2, would be expected to direct incoming electrophiles primarily to the positions ortho and para to the methoxy group (C4 and C6) and ortho and para to the methyl group (C3 and C6). The C6 position is strongly activated by both the methoxy (para) and methyl (ortho) groups, making it a likely site for substitution. The C4 position is activated by the methoxy group (ortho). The C3 position is activated by the methyl group (ortho) but is meta to the strongly deactivating nitrile group. Therefore, electrophilic attack is most favored at the C6 and C4 positions.

In the context of nucleophilic aromatic substitution (SNAr), the nitrile group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions. However, for a nucleophilic substitution to occur, a suitable leaving group must be present on the ring. In the absence of a leaving group, functionalization often proceeds through metalation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species, which can then react with an electrophile. While the nitrile group is not a classical DMG, the methoxy group can act as one. However, the presence of the acidic benzylic protons on the methyl group at the C2 position introduces another potential site for deprotonation.

Reactivity of Carbanions Generated from Related Benzonitrile (B105546) Structures

The presence of the 2-methyl group in this compound provides a site for the formation of a benzylic carbanion. The protons on the methyl group are rendered acidic by the adjacent electron-withdrawing nitrile group and the aromatic ring. Treatment with a strong base can lead to deprotonation to form a stabilized carbanion.

Recent computational studies on the reaction of azalutetacyclopentadienes with 2-methylbenzonitriles have shown that the reaction selectively initiates with the activation of the benzylic C-H bond. nih.govresearchgate.net This leads to the formation of a deprotonated benzylic carbon, which then undergoes intramolecular nucleophilic attack. nih.govresearchgate.net This highlights the propensity for carbanion formation at the benzylic position of 2-methylbenzonitriles.

The resulting carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The reactivity of such carbanions is influenced by factors such as the solvent, temperature, and the nature of the electrophile. For instance, benzyl-substituted carbanions have been studied in both aqueous and DMSO solutions, showing that intramolecular SN2 reactions are favored in polar aprotic solvents like DMSO. nih.gov

The stability of the benzylic carbanion is enhanced by the delocalization of the negative charge into the aromatic ring and onto the electron-withdrawing nitrile group. The presence of the methoxy group at the 5-position would also influence the stability and reactivity of this carbanion through its electronic effects on the aromatic system.

Advanced Spectroscopic Characterization and Quantum Chemical Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis of Methoxy-Methylbenzonitrile Derivatives

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular structure of benzonitrile (B105546) derivatives. americanpharmaceuticalreview.commdpi.com The vibrational modes of these molecules are sensitive to the nature and position of substituents on the benzene (B151609) ring. researchgate.net

The vibrational spectra of methoxy-methylbenzonitrile derivatives are characterized by distinct bands corresponding to the stretching and bending modes of their functional groups. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are frequently employed to aid in the precise assignment of these experimental bands. researchgate.netjocpr.com

Key vibrational modes for a compound like 5-Methoxy-2-methylbenzonitrile include:

C≡N Stretching: The nitrile group (C≡N) exhibits a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹, a frequency that is reduced from unconjugated nitriles due to conjugation with the aromatic ring. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are generally observed in the 3000-3100 cm⁻¹ region. researchgate.net

Methyl Group Vibrations: The methyl (–CH₃) group gives rise to characteristic symmetric and asymmetric stretching vibrations, typically found between 2850 cm⁻¹ and 3000 cm⁻¹. researchgate.net Asymmetric and symmetric bending modes also appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

Methoxy (B1213986) Group Vibrations: The methoxy (–OCH₃) group is identified by its C-H stretching modes, similar to the methyl group, and a characteristic asymmetric C-O-C stretching vibration, which typically appears as a strong band in the 1200-1275 cm⁻¹ range. nih.gov A symmetric C-O-C stretching mode is found near 1000-1050 cm⁻¹.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring produce a series of bands in the 1400-1600 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational modes for this compound based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Methyl C-H Stretch | 3000 - 2850 | FT-IR, FT-Raman |

| Nitrile (C≡N) Stretch | 2240 - 2220 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600 - 1400 | FT-IR, FT-Raman |

| Asymmetric C-O-C Stretch | 1275 - 1200 | FT-IR |

| Symmetric C-O-C Stretch | 1050 - 1000 | FT-IR |

This table is generated based on data from analogous substituted benzonitriles. researchgate.netresearchgate.netnih.gov

Vibrational spectroscopy can also provide insights into the conformational preferences and intermolecular interactions of molecules. For methoxy-substituted benzenes, the orientation of the methoxy group relative to the ring can be studied. The planar anti-conformation, where the O–CH₃ bond is opposite to the C=O or other ring substituents, is often the most stable. nih.gov

Intermolecular interactions, such as C–H···O or C–H···N hydrogen bonds in the solid state, can cause shifts in the vibrational frequencies of the involved groups. For instance, the formation of intermolecular hydrogen bonds can lead to a redshift (a shift to a lower wavenumber) in the stretching frequency of the proton-donating group (e.g., N-H or C-H) and changes in the modes of the acceptor group (e.g., C=O or C≡N). nih.gov Analysis of these spectral shifts helps in understanding the crystal packing and the nature of non-covalent interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. 1H and 13C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete structural assignment of complex benzonitrile derivatives.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the methyl and methoxy groups.

Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (e.g., doublets, doublets of doublets) are determined by their position relative to the electron-donating methoxy and methyl groups and the electron-withdrawing nitrile group.

Methoxy Protons (–OCH₃): The methoxy group will show a sharp singlet, typically in the range of δ 3.7-4.0 ppm.

Methyl Protons (–CH₃): The methyl group attached to the ring will also appear as a singlet, generally at a more upfield position, around δ 2.2-2.6 ppm. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Nitrile Carbon (C≡N): This carbon is typically observed in the δ 115-120 ppm region. rsc.org

Aromatic Carbons: The carbons of the benzene ring appear between δ 110-165 ppm. Carbons directly attached to substituents (ipso-carbons) have distinct shifts; for example, the carbon attached to the methoxy group will be significantly downfield.

Methoxy Carbon (–OCH₃): The methoxy carbon signal is expected around δ 55-60 ppm. rsc.org

Methyl Carbon (–CH₃): The methyl carbon appears at a higher field, typically in the δ 15-25 ppm range. rsc.org

The following table details the predicted NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| Methoxy (OCH₃) | 3.7 - 4.0 (singlet) | 55 - 60 |

| Methyl (CH₃) | 2.2 - 2.6 (singlet) | 15 - 25 |

| Nitrile (C≡N) | - | 115 - 120 |

| Aromatic C (ipso) | - | 100 - 165 |

Predicted values are based on known data for substituted benzonitriles and general chemical shift ranges. rsc.orgcarlroth.com

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, multi-dimensional NMR techniques are employed. researchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different fragments within the molecule. illinois.edu These advanced methods provide definitive structural confirmation by piecing together the molecular skeleton.

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion can then undergo fragmentation into smaller, characteristic ions.

For this compound (C₉H₉NO, Molecular Weight: 147.17 g/mol ), the fragmentation pathway is expected to be influenced by the aromatic ring and the methoxy, methyl, and nitrile functional groups.

Molecular Ion (M⁺•): A prominent peak at m/z = 147 would confirm the molecular weight.

Loss of a Methyl Radical: A common fragmentation pathway for methoxy-containing aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable ion at m/z = 132 (M-15). nih.gov

Loss of Methane (B114726): The loss of methane (CH₄) can also occur from the molecular ion, particularly in methoxy-substituted compounds, resulting in an ion at m/z = 131 (M-16). nih.gov

Loss of CO: The ether linkage can fragment through the loss of a neutral carbon monoxide (CO) molecule, which would produce a fragment at m/z = 119 (M-28).

Loss of HCN: Fragmentation involving the nitrile group could lead to the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z = 120 (M-27).

The predicted fragmentation pattern is summarized in the table below.

| m/z | Proposed Fragment Identity |

| 147 | [M]⁺• (Molecular Ion) |

| 132 | [M - •CH₃]⁺ |

| 131 | [M - CH₄]⁺• |

| 119 | [M - CO]⁺• |

| 120 | [M - HCN]⁺• |

This table outlines plausible fragmentation pathways based on the functional groups present in the molecule. nih.govlibretexts.orgyoutube.com

Following a comprehensive search for dedicated research on the quantum chemical properties of this compound, it has been determined that specific, in-depth computational studies detailing all the requested parameters for this exact compound are not available in the public domain.

While extensive research exists for structurally similar benzonitrile derivatives—such as 5-Bromo-2-methoxybenzonitrile, 2-fluoro-5-methylbenzonitrile, and other isomers—presenting their specific data would not adhere to the strict requirement of focusing solely on this compound. The principles and methodologies outlined below are standard in the computational analysis of such compounds, but the specific numerical data, tables, and detailed findings for this compound itself have not been published in the available literature.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound that fulfills the requirements of the provided outline. An article could be produced on the general computational characteristics of substituted benzonitriles, but this would necessitate a deviation from the specific subject of the request.

Applications in Advanced Materials Science and Organic Synthesis

A Key Intermediate in Synthetic Chemistry

5-Methoxy-2-methylbenzonitrile's utility as a synthetic intermediate is a cornerstone of its scientific interest. Its structural features allow for a variety of chemical transformations, making it an essential precursor for more complex molecules.

Crafting Functionalized Aromatics and Heterocycles

The compound serves as a critical starting material in the synthesis of a wide array of functionalized aromatic compounds and heterocyclic systems. chemimpex.comarkat-usa.org The presence of the methoxy (B1213986), methyl, and nitrile groups provides multiple reaction sites for chemists to exploit. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aromatic ring can undergo electrophilic substitution reactions. These transformations are fundamental in creating diverse molecular architectures.

The synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, often utilizes benzonitrile (B105546) derivatives as precursors. researchgate.netnih.govbeilstein-journals.orgnih.gov These heterocyclic structures are prevalent in many biologically active molecules and functional materials.

Building Complex Molecular Frameworks

The role of this compound extends to the construction of intricate organic scaffolds. chemimpex.comarkat-usa.org These scaffolds form the core structures of larger, more complex molecules with specific functions. acs.org In drug discovery and materials science, the ability to build upon a central scaffold is crucial for developing new therapeutic agents and materials with desired properties. cymitquimica.comnorthwestern.edufrontiersin.orgresearchgate.netmdpi.com The benzonitrile unit within this compound provides a stable and versatile platform for such molecular construction. nih.gov

Exploring Applications in Electronic and Optical Materials

The electronic properties of this compound and its derivatives have prompted research into their potential use in advanced electronic and optical materials.

Contributions to Organic Electronic Materials

There is growing interest in the application of methoxy-methylbenzonitrile derivatives in the field of organic electronics. chemimpex.com These materials are being explored for their potential use in organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ambeed.com The electronic nature of the methoxy and nitrile groups can influence the charge transport properties of the molecules, a key factor in the performance of these devices. orientjchem.org

Investigating Aggregation-Induced Emission

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.govsioc-journal.cn Research has begun to explore the potential of molecules containing methoxy and benzonitrile functionalities in the context of AIE. researchgate.netambeed.com The restriction of intramolecular rotations in the aggregated state is a common mechanism for AIE, and the structural features of this compound derivatives could be conducive to this effect. researchgate.net This property is highly desirable for applications in bio-imaging, sensing, and optoelectronic devices. nih.gov

Interdisciplinary Approaches to Material Development

The development of novel materials often requires an interdisciplinary approach, integrating concepts from organic synthesis, materials science, and physics. The benzonitrile scaffold, as exemplified by this compound, is a key player in this integrated research landscape. nih.gov The ability to synthetically modify the benzonitrile core allows for the fine-tuning of its electronic and photophysical properties. nih.govresearchgate.net This tunability is essential for creating materials with specific functionalities for a wide range of applications, from electronic devices to biological sensors.

Future Research Directions

Exploration of Novel Catalytic and Metal-Free Synthetic Pathways for Substituted Benzonitriles

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on novel catalytic and metal-free pathways to access substituted benzonitriles.

Catalytic Approaches: While traditional methods for benzonitrile (B105546) synthesis exist, emerging research is exploring the use of novel catalysts to improve efficiency and substrate scope. For instance, recent advancements have demonstrated the use of copper-catalyzed reactions for the O-aroylation of phenols and enols using alkylbenzenes, suggesting potential avenues for functionalizing benzonitrile precursors. acs.org Similarly, the development of rhodium and iridium-based catalysts for C-H functionalization and cycloaddition reactions opens up new possibilities for constructing complex molecules incorporating the benzonitrile moiety. nih.gov

Metal-Free Synthesis: A significant push towards green chemistry has spurred the development of metal-free synthetic routes. frontiersin.org Recent studies have highlighted methods such as visible-light-mediated oxidative C(sp³)-C(sp²) bond formation and the use of organocatalysts like 4,6-dihydoxysalicylic acid for oxidative condensation reactions. frontiersin.orgmdpi.com These approaches offer advantages such as reduced metal contamination, lower costs, and often milder reaction conditions. mdpi.com For example, a metal-free, base-induced cascade reaction has been developed for the construction of dihydrobenzofuran skeletons, showcasing the potential of such strategies in synthesizing complex heterocyclic systems from simple precursors. frontiersin.org Furthermore, the photochemical reaction of disilirane with benzonitrile, sensitized by C60, presents a novel metal-free bis-sylation method, expanding the toolkit for functionalizing the nitrile group. acs.org

Development of Asymmetric Transformations Involving the Methoxy-Methylbenzonitrile Core

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Future research will undoubtedly focus on the development of asymmetric transformations that incorporate the 5-methoxy-2-methylbenzonitrile core to generate enantiomerically pure or enriched compounds.

Asymmetric Catalysis: Asymmetric hydrogenation is a powerful tool for creating stereogenic centers. okayama-u.ac.jp The use of chiral catalysts, such as those based on rhodium and ruthenium with chiral ligands like BINAP, has been successfully applied in the industrial synthesis of chiral drugs. okayama-u.ac.jp Adapting these methodologies to substrates containing the methoxy-methylbenzonitrile framework could lead to the synthesis of novel chiral building blocks. The development of modular, self-assembling catalysts, designed through computational modeling, also presents a promising avenue for achieving high enantioselectivity in reactions like the Morita-Baylis-Hillman reaction. dcu.ie

Organocatalysis: The field of organocatalysis has witnessed explosive growth, offering a metal-free alternative for asymmetric synthesis. dcu.ie Chiral Brønsted acids, such as those derived from BINOL, have been shown to effectively catalyze the enantioselective addition of nucleophiles to imines. core.ac.uk Applying these principles to imines derived from or reacting with this compound could unlock new synthetic pathways to chiral amines and other nitrogen-containing heterocycles.

Advanced Computational Modeling for Predictive Design of Benzonitrile-Based Functional Materials

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. sciencesconf.org

Predicting Material Properties: Advanced computational models, such as those based on Density Functional Theory (DFT), can be employed to predict the electronic and optical properties of benzonitrile derivatives. mdpi.comorientjchem.org For example, theoretical investigations into the nonlinear optical (NLO) properties of composite materials containing benzonitrile moieties have shown good agreement with experimental results. mdpi.com Such studies can guide the design of new chromophores with enhanced NLO responses. mdpi.com The hyperpolarizability of benzonitrile derivatives, a key factor in their NLO properties, can be calculated and correlated with their molecular structure, providing insights for designing materials with specific optical characteristics. orientjchem.org

Materials Discovery: Machine learning and artificial intelligence are being integrated into computational workflows to accelerate the discovery of novel materials. lehigh.edu These approaches can analyze large datasets of materials properties to identify structure-property relationships and predict the performance of new, untested compounds. lehigh.edu By applying these techniques to benzonitrile-based structures, researchers can more efficiently screen for candidates with desired properties for applications in energy, sustainability, and advanced manufacturing. lehigh.edu High-performance computing further enhances these capabilities, allowing for the simulation of complex systems in real-time. raybloc.com

Integration of this compound into Emerging Materials Technologies and Supramolecular Assemblies

The unique electronic and structural features of this compound make it an attractive building block for a variety of advanced materials.

Supramolecular Chemistry: Supramolecular assemblies, formed through non-covalent interactions, offer a powerful bottom-up approach to constructing complex and functional materials. rsc.org The benzonitrile group can participate in various intermolecular interactions, making it a valuable component for designing self-assembling systems. For instance, novel supramolecular artificial light-harvesting systems based on AIE-active (aggregation-induced emission) macrocycles have been developed for efficient photocatalysis. rsc.org The incorporation of the this compound unit into such macrocyclic structures could lead to new materials with tailored photophysical properties.

Functional Materials: The benzonitrile moiety is a common functional group in a range of materials, including liquid crystals, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). ambeed.comambeed.com The specific substitution pattern of this compound may impart desirable properties for these applications. Furthermore, the development of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine (B11128) receptor antagonists highlights the potential of this scaffold in medicinal chemistry and drug discovery. nih.gov The synthesis of various heterocyclic compounds, such as benzothiazoles, often utilizes substituted benzonitrile precursors, indicating a broad scope for this compound in creating biologically active molecules. mdpi.com

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2-methylbenzonitrile, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation reactions. For example:

- Substitution Approach : Reacting 2-methyl-5-methoxybenzyl bromide with a cyanide source (e.g., CuCN or KCN) in a polar aprotic solvent (e.g., DMF) at 80–100°C.

- Direct Cyanation : Using Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) on 5-methoxy-2-methylbromobenzene with NaCN.

Critical parameters include temperature control (prevents side reactions like nitrile hydrolysis), catalyst loading (1–5 mol% Pd), and moisture exclusion. Yields are optimized by maintaining anhydrous conditions and inert atmospheres .

| Synthetic Route | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Substitution | KCN, DMF, 90°C, 12h | 60–75% |

| Pd-Catalyzed Cyanation | Pd(OAc)₂, NaCN, DMSO, 120°C | 70–85% |

Q. How should this compound be purified and stored to ensure stability?

- Methodological Answer :

- Purification : Use fractional distillation under reduced pressure (boiling point: 90°C at 1.0 mmHg) or column chromatography (silica gel, hexane/ethyl acetate 4:1).

- Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture absorption and degradation. The compound is stable in dry, ventilated environments but may hydrolyze in acidic/alkaline conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 2.4 ppm (s, 3H, CH₃), δ 3.9 ppm (s, 3H, OCH₃), and δ 7.1–7.5 ppm (aromatic protons).

- HRMS : Molecular ion peak at m/z 147.18 (C₉H₉NO⁺) confirms molecular weight.

- FT-IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O of methoxy) .

Advanced Research Questions

Q. How do the electron-donating methoxy and methyl groups influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The methoxy group (strong σ-/π-donor) directs electrophiles to the ortho and para positions, while the methyl group (weak inductive donor) favors meta substitution. In this compound, competition arises:

- Nitration occurs predominantly at the para position to the methoxy group (C-4).

- Bromination favors the ortho position to the nitrile (C-3) due to steric hindrance from the methyl group.

Computational modeling (DFT) can predict substituent effects, and TLC monitoring is advised to track reaction pathways .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Reduction of Nitrile : Use selective catalysts (e.g., Ra-Ni in ethanol) to avoid over-reduction to primary amines.

- Nucleophilic Attack : Activate the nitrile with Lewis acids (e.g., ZnCl₂) to facilitate substitution while minimizing hydrolysis.

- Controlled Oxidation : Employ mild oxidizing agents (e.g., KMnO₄ in neutral conditions) to prevent cleavage of the methoxy group .

Q. How can contradictory data on optimal reaction conditions for derivatizing this compound be resolved?

- Methodological Answer : Discrepancies in reported yields (e.g., 60% vs. 85% for cyanation) often stem from:

- Catalyst Purity : Trace moisture in Pd catalysts reduces activity; pre-drying at 150°C improves efficiency.

- Solvent Effects : DMSO enhances Pd solubility but may decompose at >120°C; DMF is safer for high-temperature reactions.

Systematic DoE (Design of Experiments) protocols, varying temperature, solvent, and catalyst loading, are recommended to identify robust conditions .

Q. What are the applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for:

- Anticancer Agents : Functionalization at the nitrile group (e.g., conversion to tetrazole rings) enhances binding to kinase targets.

- Antimicrobial Scaffolds : Methoxy and methyl groups improve lipophilicity, aiding penetration through bacterial membranes.

Structure-activity relationship (SAR) studies should prioritize modifying the benzonitrile core while retaining the methoxy group’s electron-donating properties .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。